2-(Morpholin-2-yl)ethanol hydrochloride
Description
Properties
IUPAC Name |
2-morpholin-2-ylethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c8-3-1-6-5-7-2-4-9-6;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJOXCJVPJQAFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-2-yl)ethanol hydrochloride typically involves the reaction of morpholine with ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The general synthetic route can be summarized as follows:
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Reaction of Morpholine with Ethylene Oxide: : Morpholine reacts with ethylene oxide under controlled conditions to form 2-(Morpholin-2-yl)ethanol.
Reaction Conditions: This reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-70°C.
Catalysts: A base catalyst, such as sodium hydroxide, may be used to facilitate the reaction.
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Formation of Hydrochloride Salt: : The resulting 2-(Morpholin-2-yl)ethanol is then treated with hydrochloric acid to form this compound.
Reaction Conditions: This step is typically performed at room temperature with an excess of hydrochloric acid to ensure complete conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Employing purification techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(Morpholin-2-yl)ethanol hydrochloride can undergo various chemical reactions, including:
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Oxidation: : The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Conditions: These reactions typically require acidic or basic conditions and elevated temperatures.
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Reduction: : The compound can be reduced to form the corresponding amine.
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Conditions: Reduction reactions are usually carried out in an inert atmosphere at low temperatures.
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Substitution: : The hydroxyl group can be substituted with other functional groups.
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used.
Conditions: These reactions often require anhydrous conditions and may be performed at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield 2-(Morpholin-2-yl)acetaldehyde or 2-(Morpholin-2-yl)acetic acid.
Reduction: Can produce 2-(Morpholin-2-yl)ethanamine.
Substitution: Can result in compounds like 2-(Morpholin-2-yl)ethyl chloride or bromide.
Scientific Research Applications
Organic Synthesis
2-(Morpholin-2-yl)ethanol hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. It is particularly useful in asymmetric synthesis due to its unique structure, which allows for the introduction of chirality into synthetic pathways.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties: Several studies have demonstrated its effectiveness against a range of pathogens, suggesting potential applications in pharmaceuticals and agriculture.
- Enzyme Inhibition: It has been studied for its role as an enzyme inhibitor, which may have implications in drug development.
Pharmaceutical Intermediate
Ongoing research explores its potential use as an intermediate in the development of new drugs. Its structural properties may be leveraged to create novel therapeutic agents targeting specific diseases.
Fine Chemicals Production
In industrial applications, this compound is used in the production of fine chemicals and agrochemicals. Its ability to act as a precursor in various chemical reactions makes it valuable in manufacturing processes.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against standard bacterial strains, showing a minimum inhibitory concentration (MIC) that suggests potential use as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, indicating its potential role in drug design aimed at metabolic disorders. The mechanism involves competitive inhibition, where the compound competes with the substrate for binding to the enzyme's active site.
Mechanism of Action
The mechanism of action of 2-(Morpholin-2-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The ethanol group allows for hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of 2-(Morpholin-2-yl)ethanol hydrochloride with key analogs, focusing on structural features, physicochemical properties, and applications.
Structural Isomers and Positional Variants
2-(Morpholin-3-yl)ethanol Hydrochloride (CAS: 1628617-14-0)
- Molecular Formula: C₆H₁₄ClNO₂ (identical to the 2-isomer).
- Key Difference : The morpholine ring is substituted at the 3-position instead of the 2-position.
- This isomer is available at 95% purity and priced at $17/g, indicating comparable commercial availability .
- Applications : Used in parallel synthetic pathways as a building block, though its biological activity may differ due to spatial orientation .
2-(Morpholin-4-yl)ethane-1-sulfonyl Chloride Hydrochloride (CAS: 1316220-24-2)
- Molecular Formula: C₆H₁₃Cl₂NO₃S.
- Key Difference: Contains a sulfonyl chloride group (-SO₂Cl) instead of ethanol, increasing reactivity and molecular weight (250.14 g/mol).
- Properties : Requires storage at 2–8°C under inert conditions due to the sulfonyl chloride’s sensitivity to moisture .
- Applications : Primarily employed in nucleophilic substitution reactions to introduce sulfonate groups into target molecules .
Functional Group Variants
(S)-Morpholin-2-ylmethanol Hydrochloride (CAS: 1313584-92-7)
- Molecular Formula: C₅H₁₂ClNO₂.
- Key Difference: Methanol (-CH₂OH) replaces the ethanol group, reducing molecular weight to 153.61 g/mol.
- Properties: Chiral center at the 2-position (S-configuration) enhances its utility in asymmetric synthesis. Hazard profile includes H302 and H315, similar to the ethanol variant .
- Applications : Used as a chiral building block in drug discovery, particularly for CNS-targeting molecules .
Morpholine-2-carboxylic Acid Hydrochloride (CAS: 1273577-14-2)
- Molecular Formula: C₅H₉ClNO₃.
- Key Difference: Carboxylic acid (-COOH) functional group replaces ethanol, altering solubility and acidity (pKa ~2–3).
- Properties : Molecular weight of 165.59 g/mol ; often used in peptide coupling reactions due to its carboxylate moiety .
- Applications : Key intermediate in synthesizing morpholine-containing peptidomimetics .
Stereochemical Variants
(R)-2-(Morpholin-3-yl)ethanol Hydrochloride (CAS: 1432793-96-8)
- Molecular Formula: C₆H₁₄ClNO₂.
- Key Difference : R-enantiomer of the 3-substituted morpholine derivative.
- Properties : Identical molecular weight to its S-counterpart but distinct optical activity ([α]D values vary).
- Applications : Critical in enantioselective synthesis, such as dopamine receptor ligands .
Data Tables
Table 1: Physicochemical Comparison
Research Findings and Trends
- Synthetic Utility: Ethanol-substituted morpholines (e.g., 2- and 3-isomers) are preferred in medicinal chemistry for their balanced lipophilicity and hydrogen-bonding capacity, enhancing blood-brain barrier penetration .
- Safety Profiles : Most morpholine derivatives share similar hazards (e.g., skin/eye irritation), but sulfonyl chlorides require stricter handling due to their reactivity .
- Chiral Demand: Enantiopure variants like (S)-Morpholin-2-ylmethanol hydrochloride command premium pricing in drug development pipelines, reflecting their role in optimizing pharmacokinetics .
Biological Activity
2-(Morpholin-2-yl)ethanol hydrochloride, with the chemical formula C6H14ClNO2 and a molecular weight of 167.64 g/mol, is a compound that has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, a six-membered heterocyclic structure that includes one nitrogen atom and five carbon atoms. It typically appears as an off-white solid and is soluble in water, making it suitable for various chemical applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various bacterial and fungal strains, suggesting its potential use as an antimicrobial agent in pharmaceuticals and agriculture.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which can disrupt biological pathways and provide therapeutic benefits .
- Neuropharmacological Effects : Preliminary studies suggest that it may influence neuropharmacological pathways, potentially impacting conditions like anxiety and alcohol dependence .
The biological effects of this compound are primarily attributed to its interaction with molecular targets within cells. These interactions can lead to:
- Inhibition of Enzymatic Activity : By binding to the active sites of certain enzymes, the compound can block their function, thereby affecting metabolic pathways.
- Antimicrobial Action : The structural features of the compound allow it to disrupt microbial cell membranes or interfere with essential cellular processes in bacteria and fungi .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its effectiveness.
- Neuropharmacological Impact : Research involving animal models has shown that administration of the compound can alter behaviors associated with anxiety and alcohol consumption, suggesting its potential use in treating alcohol dependence .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented below:
| Compound Name | CAS Number | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 | Moderate | Similar structure but different substituents |
| N-(2-Hydroxyethyl)morpholine | 622-40-2 | Low | Primarily a solvent; limited biological activity |
| 4-(2-Hydroxyethyl)morpholine | 622-40-3 | High | Known for synthesizing prodrugs |
| (S)-Morpholin-2-ylmethanol hydrochloride | 132995-76-7 | Variable | Stereoisomer with potential different pharmacological properties |
This table highlights the distinct biological activities and applications of this compound compared to related compounds.
Q & A
Q. Q1: What are the key considerations for synthesizing 2-(morpholin-2-yl)ethanol hydrochloride with high purity?
Methodological Answer: Synthesis typically involves reacting morpholine derivatives with halogenated alcohols (e.g., 2-chloroethanol) under controlled conditions. Key steps include:
- Reagent Stoichiometry: Maintain a 1:1 molar ratio of morpholine to 2-chloroethanol to minimize byproducts like bis-alkylated amines .
- Temperature Control: Conduct reactions below 0°C in aprotic solvents (e.g., tetrahydrofuran) to suppress side reactions and manage exothermicity .
- Purification: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane) to isolate the hydrochloride salt. Monitor purity via TLC (Rf ~0.3 in 10% MeOH/DCM) .
Advanced Analytical Characterization
Q. Q2: How can researchers resolve discrepancies in NMR data for this compound?
Methodological Answer: Conflicting NMR signals may arise from conformational flexibility or solvent interactions. To address this:
- Variable Temperature NMR: Analyze spectra at 25°C to 60°C to observe dynamic effects. For example, coalescence of morpholine ring proton signals at elevated temperatures confirms restricted rotation .
- COSY and HSQC: Use 2D NMR to assign overlapping peaks. The ethanol moiety’s -CH2OH protons (~δ 3.6 ppm) show coupling with adjacent morpholine protons .
- X-ray Crystallography: Confirm absolute configuration using SHELXL for structure refinement. Compare H-bonding patterns (e.g., O-H···Cl interactions) to validate the hydrochloride form .
Impurity Profiling
Q. Q3: What strategies are effective for identifying and quantifying impurities in this compound?
Methodological Answer: Common impurities include unreacted morpholine or alkylation byproducts. Analytical workflows involve:
- HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Impurities like 2-(morpholin-2-yl)ethyl chloride (m/z ~166) can be detected at 254 nm .
- GC Headspace Analysis: Detect residual solvents (e.g., ethanol) using n-propanol as an internal standard. Optimize GDX-401 columns at 80°C for baseline separation .
- Elemental Analysis: Verify Cl⁻ content (theoretical: ~15.8%) via titration with AgNO3 to confirm stoichiometry .
Advanced Applications in Drug Development
Q. Q4: How does the compound’s stereochemistry influence its biological activity?
Methodological Answer: The morpholine ring’s chair conformation and ethanol chain orientation affect receptor binding:
- Chiral Resolution: Separate enantiomers using chiral HPLC (Chiralpak AD-H column, hexane/isopropanol). Pharmacological assays (e.g., enzyme inhibition) often show (R)-enantiomers with higher activity .
- Molecular Docking: Compare binding energies of enantiomers to targets like G-protein-coupled receptors. The ethanol hydroxyl group forms H-bonds with Asp113 in simulated models .
- In Vivo Studies: Administer racemic vs. resolved forms in animal models to correlate stereochemistry with pharmacokinetics (e.g., t½, AUC) .
Handling Data Contradictions
Q. Q5: How should researchers address conflicting solubility data reported in literature?
Methodological Answer: Discrepancies often arise from polymorphic forms or measurement conditions. Mitigate by:
- Polymorph Screening: Recrystallize from different solvents (e.g., acetone vs. methanol) and characterize via PXRD. The monoclinic form (P21/c) shows higher aqueous solubility than the orthorhombic form .
- Standardized Protocols: Measure solubility in PBS (pH 7.4) at 25°C using shake-flask method. Report values as mean ± SD (n=3) to ensure reproducibility .
- QSAR Modeling: Correlate logP (experimental: ~0.9) with solubility trends using Hansen solubility parameters .
Stability Under Experimental Conditions
Q. Q6: What precautions are necessary to prevent degradation during biological assays?
Methodological Answer: The compound is hygroscopic and prone to hydrolysis. Best practices include:
- Storage: Keep desiccated at -20°C in amber vials with argon headspace. Monitor moisture via Karl Fischer titration (<0.1% w/w) .
- Buffer Compatibility: Avoid phosphate buffers (pH >8), which accelerate morpholine ring opening. Use HEPES (pH 6.5–7.5) for cell-based assays .
- Stability-Indicating Assays: Employ UPLC-PDA at 220 nm to track degradation products (e.g., morpholine-N-oxide) during long-term studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
